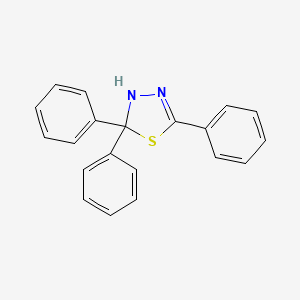
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazole derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- can be synthesized through the condensation of aldehydes or ketones with thioaroylhydrazines . The general method involves the following steps:
Condensation Reaction: Aldehydes or ketones react with thioaroylhydrazines to form the desired thiadiazole derivative.
Reaction Conditions: The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Functionalized thiadiazole derivatives with various substituents.
科学的研究の応用
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The presence of sulfur and nitrogen atoms in the ring structure allows for hydrogen bonding and hydrophobic interactions with biological molecules, enhancing its efficacy.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in metal ion detection and coordination chemistry.
2,5-Disubstituted-1,3,4-thiadiazoles: These derivatives have shown significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The triphenyl substitution enhances its stability and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
90057-65-1 |
|---|---|
分子式 |
C20H16N2S |
分子量 |
316.4 g/mol |
IUPAC名 |
2,2,5-triphenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H16N2S/c1-4-10-16(11-5-1)19-21-22-20(23-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,22H |
InChIキー |
UYSYIOIYXNDFAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


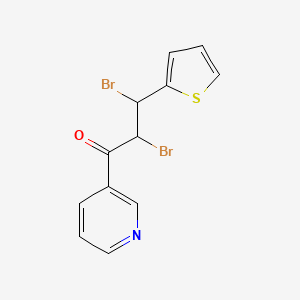
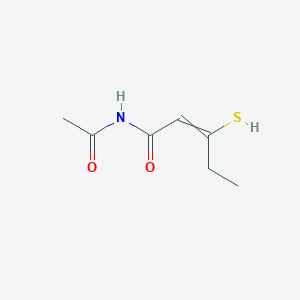
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
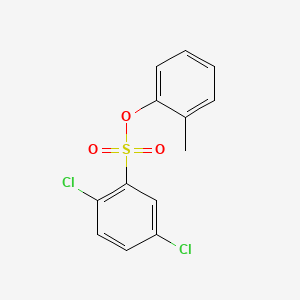

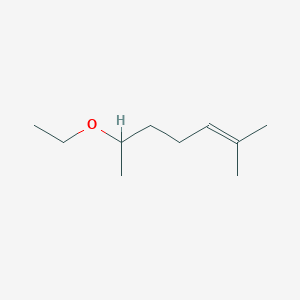
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
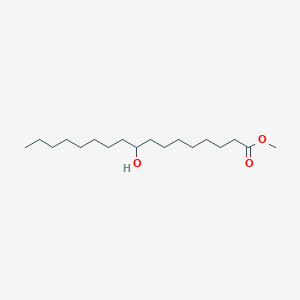
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
